molecular formula C21H17Cl2N3 B4967366 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline

4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline

Cat. No. B4967366
M. Wt: 382.3 g/mol
InChI Key: VAQCFPLKORLYOL-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. It is a benzimidazole derivative that has shown promising results in scientific research related to cancer treatment, as well as other medical and biological applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline is not fully understood, but it has been hypothesized that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It has also been shown to exhibit antibacterial and antifungal activity, as well as anti-inflammatory properties, making it a versatile compound for various applications. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential side effects.

Future Directions

For research on 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline include further studies on its mechanism of action and potential side effects, as well as optimization of the synthesis method to improve yield and purity of the compound. Additionally, studies on its potential use as a therapeutic agent for neurological disorders and other diseases should be conducted. Further research on its antibacterial, antifungal, and anti-inflammatory properties may also lead to new applications for this compound.

Synthesis Methods

The synthesis of 4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline involves the reaction of 4-chlorobenzylamine with 4-chloro-2-nitroaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then reacted with 1,2-diaminobenzene in the presence of a catalyst such as palladium on carbon to yield the final product. This synthesis method has been optimized and modified in various studies to improve the yield and purity of the compound.

Scientific Research Applications

4-chloro-N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}aniline has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent, as well as for its anti-inflammatory properties. Other potential applications include its use as a fluorescent probe for imaging and detection of biomolecules, and as a potential therapeutic agent for neurological disorders.

properties

IUPAC Name

4-chloro-N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3/c22-16-7-5-15(6-8-16)14-26-20-4-2-1-3-19(20)25-21(26)13-24-18-11-9-17(23)10-12-18/h1-12,24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCFPLKORLYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}methyl)aniline

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